Benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide

Description

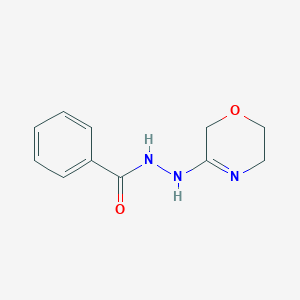

Benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide is a hybrid molecule combining a benzoic acid hydrazide core with a partially saturated 1,4-oxazine heterocycle. The hydrazide moiety (-CONHNH₂) and the oxazine ring (a six-membered ring containing one oxygen and one nitrogen atom) confer unique electronic and steric properties, making it a candidate for diverse biological applications, including antimicrobial, anticonvulsant, and pesticidal activities .

Properties

CAS No. |

78205-32-0 |

|---|---|

Molecular Formula |

C11H13N3O2 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

N'-(3,6-dihydro-2H-1,4-oxazin-5-yl)benzohydrazide |

InChI |

InChI=1S/C11H13N3O2/c15-11(9-4-2-1-3-5-9)14-13-10-8-16-7-6-12-10/h1-5H,6-8H2,(H,12,13)(H,14,15) |

InChI Key |

DEHCVJPHLHZWJN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=N1)NNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide typically involves the reaction of 3,4-dihydro-2H-1,4-oxazine with benzohydrazide under controlled conditions. One common method includes the use of a cycloaddition reaction, where nitroso compounds react with conjugated dienes to form the oxazine ring . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide may involve large-scale cycloaddition reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to maximize output and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, typically in anhydrous solvents.

Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are frequently used, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds with fewer double bonds.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide is in the development of pharmaceuticals. Research has highlighted its role as an inhibitor of beta-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease. Inhibiting BACE can potentially reduce the formation of amyloid-beta plaques, a hallmark of Alzheimer's pathology.

Case Study: Beta-Secretase Inhibition

A study published in WO2011154431A1 demonstrated that derivatives of this compound effectively inhibit BACE activity. The research involved synthesizing various derivatives and testing their inhibitory effects in vitro. Results indicated that certain modifications to the hydrazide structure enhanced potency against BACE, suggesting a pathway for developing new Alzheimer’s therapeutics .

Agricultural Applications

Benzoic acid derivatives have also found applications in agriculture as biopesticides and growth regulators. The compound's ability to modulate plant growth and resistance to pests makes it a candidate for sustainable agricultural practices.

Case Study: Biopesticide Efficacy

In a field study examining the effects of benzoic acid derivatives on crop yield and pest resistance, researchers found that treatments containing this compound significantly increased resistance to common pests while promoting healthy plant growth. This dual action suggests potential for reducing chemical pesticide use while enhancing crop productivity .

Material Science

The compound's unique chemical structure allows for its incorporation into polymers and other materials to enhance properties such as thermal stability and mechanical strength. Research has explored its use in creating novel polymer blends that exhibit improved durability.

Case Study: Polymer Enhancement

A study investigating the incorporation of this compound into polyvinyl chloride (PVC) demonstrated significant improvements in thermal stability compared to standard formulations. The modified PVC exhibited enhanced performance under high-temperature conditions, indicating potential for broader industrial applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydrazide Derivatives with Heterocyclic Substituents

- 5-Nitro-2-Furancarboxylic Acid 2-(5,6-Dihydro-2H-1,4-Oxazin-3-yl)Hydrazide (): Structural Difference: Replaces the benzoic acid core with a nitro-substituted furan ring. However, the furan ring’s reduced aromaticity compared to benzene may decrease stability in biological systems. Activity: Likely exhibits antimicrobial properties, though direct comparisons are unavailable.

- Benzoic Acid, 4-Hydroxy-, 2-(2H-1,4-Benzoxazin-3-yl)Hydrazide (): Structural Difference: Features a fully aromatic benzoxazine ring fused to a benzene core and a 4-hydroxy substituent. The fused aromatic system may restrict conformational flexibility compared to the dihydro-oxazine in the target compound.

Chloro-Substituted Benzoxazinone Derivatives

- 2-(6-Chloro-3-Oxo-2,3-Dihydro-4H-1,4-Benzoxazin-4-yl)Acetohydrazide (): Structural Difference: Contains a chloro substituent on the benzoxazinone ring and an acetohydrazide group (-NHCOCH₂NHNH₂) instead of a benzoic hydrazide. Impact: The chloro group increases lipophilicity, favoring interactions with hydrophobic enzyme pockets. The ketone (3-oxo) enables hydrogen bonding, which may enhance binding affinity.

Hydrazones with Dichlorobenzoyl Groups ():

- Example : 2-(3,4-Dichloro-Benzoyl)-Benzoic Acid (4-Fluoro-Benzylidene)-Hydrazide.

- Structural Difference : Replaces the oxazine ring with a benzylidene group (-CH=Ar).

- Activity : Exhibits potent antibacterial (MIC < 10 µg/mL against S. aureus) and anthelmintic activity (paralysis time < 15 min). The oxazine-containing target compound may offer improved metabolic stability due to reduced hydrolysis susceptibility compared to hydrazones.

Molecular Weight and Solubility

- Target Compound : Estimated molecular weight ~265–280 g/mol (based on C₁₁H₁₂N₂O₂). Moderate solubility due to polar hydrazide and oxazine groups.

- Analog () : Molecular weight 283.7 g/mol (C₁₀H₁₀ClN₃O₃). Chloro substituent reduces solubility compared to the target compound.

Metabolic Stability and Toxicity

Biological Activity

Benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide (CAS No. 78205-32-0), is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Molecular Formula: CHNO

Molecular Weight: 219.24 g/mol

IUPAC Name: N'-(3,6-dihydro-2H-1,4-oxazin-5-yl)benzohydrazide

Structure: The compound features a benzohydrazide moiety linked to a dihydro-oxazine ring.

Biological Activities

Research indicates that benzoic acid derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that compounds similar to benzoic acid, particularly those containing the oxazine structure, have significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Compounds with similar structures have exhibited antimicrobial activity against various pathogens. The presence of the oxazine ring enhances the interaction with microbial enzymes, potentially leading to inhibition of bacterial growth .

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Receptor Interaction : It may also interact with cellular receptors involved in signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to benzoic acid derivatives:

Comparison with Related Compounds

The unique structure of this compound differentiates it from other related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| Benzoic Acid Derivative A | Moderate (IC: 15 µM) | High | Enzyme Inhibition |

| Benzoic Acid Derivative B | High (IC: 5 µM) | Moderate | Receptor Interaction |

| Benzoic Acid, 2-(5,6-Dihydro...) | High (IC: <10 µM) | High | Enzyme Inhibition & Receptor Interaction |

Q & A

Q. What are the recommended synthetic routes for preparing benzoic acid hydrazide derivatives, and how do reaction conditions influence yield?

Hydrazide derivatives are typically synthesized via hydrazinolysis of ester precursors. For example, 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide was prepared by refluxing the ethyl ester analog with hydrazine hydrate (99%) in ethanol for 20–24 hours, yielding a white semisolid product . Key factors include solvent choice (ethanol for solubility), stoichiometric excess of hydrazine, and reaction duration. Yield optimization often requires iterative adjustments to temperature and molar ratios.

Q. How are benzoic acid hydrazide derivatives structurally characterized, and what analytical techniques are critical?

Characterization involves:

- Spectroscopy : IR confirms N–H and C=O stretches (hydrazide moieties at ~3200 cm⁻¹ and ~1650 cm⁻¹, respectively). ¹H NMR identifies aromatic protons and hydrazine NH signals .

- Elemental analysis : CHNS data validate purity and stoichiometry (e.g., deviations <0.4% indicate high purity) .

- Chromatography : TLC (Rf values) monitors reaction progress .

Q. What safety protocols are essential when handling benzoic acid hydrazide derivatives?

While specific data for the target compound are limited, related hydrazides (e.g., 2-nitrobenzoylhydrazide) require adherence to hazardous chemical guidelines. Key measures include:

Q. What role do hydrazide functional groups play in modulating physicochemical properties?

The hydrazide (–CONHNH₂) group enhances hydrogen bonding and chelation potential, influencing solubility and crystallinity. For example, benzoylhydrazide derivatives with decamethylene spacers significantly improved poly(L-lactic acid) crystallization (ΔTc = +10°C vs. talc) due to ordered nucleation . Substituents on the aromatic ring further tune thermal stability and bioactivity .

Q. How can researchers validate the purity of synthesized hydrazide derivatives?

Purity is assessed via:

- Melting point analysis : Sharp melting ranges (<2°C variation) indicate homogeneity .

- HPLC/GC-MS : Detects residual solvents or unreacted precursors.

- X-ray crystallography : Resolves crystal packing and confirms molecular geometry in solid state .

Advanced Research Questions

Q. What mechanistic insights explain the inhibition of myeloperoxidase (MPO) by benzoic acid hydrazide analogs?

Benzoic acid hydrazides inhibit MPO-H₂O₂ via a two-step process:

- Initial binding : Hydrazide interacts with the heme pocket, forming a transient complex.

- Heme ejection : Cleavage of ester bonds in MPO releases active site heme, irreversibly inactivating the enzyme. This mechanism does not require iron release, distinguishing it from other inhibitors . Kinetic studies using ADHP fluorogenic substrate revealed pseudo-first-order inhibition constants (k₂ ~10⁴ M⁻¹s⁻¹) .

Q. How do structural modifications of hydrazide derivatives enhance their antibacterial activity?

Substituents on the aromatic ring and hydrazone linkage critically affect bioactivity. For example:

- Electron-withdrawing groups (e.g., 3,4-dichloro in BP-10) increased activity against E. coli (MTCC 1573) and S. aureus (MTCC 1430) by enhancing membrane permeability .

- Bulkier substituents (e.g., 4-bromo in BP-10) improved anthelmintic efficacy against Pheretima posthuma by disrupting neuromuscular coordination .

| Compound | Substituent | Antibacterial (MIC, μg/mL) | Anthelmintic (Paralysis Time, min) |

|---|---|---|---|

| BP-10 | 4-Bromo | 12.5 (EC), 25 (SA) | 18.2 |

| BP-13 | 4-Cl | 25 (EC), 50 (SA) | 20.1 |

| EC: E. coli; SA: S. aureus . |

Q. What design principles optimize hydrazide derivatives as nucleating agents for biodegradable polymers?

Effective nucleating agents require:

- Methylene chain length : Decamethylene spacers (10 CH₂ groups) in dibenzoylhydrazides maximized poly(L-lactic acid) crystallization (Tc = 131°C, ΔH = 46 J/g) by aligning polymer chains .

- Rigid aromatic cores : Benzoyl groups provide structural rigidity, enhancing epitaxial matching with polymer crystallites .

Q. How can computational methods predict the binding affinity of hydrazide derivatives to target enzymes?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions:

Q. What strategies resolve contradictions in bioactivity data across structurally similar hydrazide derivatives?

Contradictions arise from:

- Solubility differences : Hydrophobic substituents may reduce aqueous solubility, masking in vitro activity. Use of DMSO carriers or surfactants (e.g., Tween-80) can mitigate this .

- Metabolic stability : Compounds like BP-11 (2-oxo-1,2-diphenylethylidene) show rapid hepatic clearance in vivo despite potent in vitro anthelmintic activity. Stability assays (e.g., microsomal incubation) identify metabolically resistant analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.